(1R,2r)-benzyl2-methylcyclopropanecarboxylate
CAS No.:
Cat. No.: VC13675807
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 |
| Standard InChI Key | UEGDTXGDZZESGT-MWLCHTKSSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2 |
| SMILES | CC1CC1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CC1C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
The compound’s IUPAC name, benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate, reflects its stereochemical configuration. The cyclopropane ring adopts a cis orientation, with the methyl group at position 2 and the carboxylate ester at position 1 both occupying equatorial positions relative to the ring. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| InChI Key | UEGDTXGDZZESGT-MWLCHTKSSA-N |
| SMILES | C[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2 |
| CAS Number | 1050392-02-3 |
The stereochemistry is critical for its reactivity, as the spatial arrangement of substituents influences its participation in stereoselective reactions . The benzyl ester group enhances solubility in organic solvents while serving as a protective moiety for carboxylic acid functionalities during multi-step syntheses .
Synthesis and Manufacturing
Cyclopropanation Strategies
The synthesis of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate typically begins with cyclopropanation of an alkene precursor. Simmons-Smith reactions using diiodomethane and a zinc-copper couple are common, though modern protocols often employ transition-metal catalysts to improve stereocontrol. For example, a styrene derivative may undergo cyclopropanation with ethyl diazoacetate in the presence of a chiral rhodium catalyst to yield the desired stereoisomer .
Esterification and Purification
Following cyclopropane ring formation, esterification with benzyl alcohol under acidic or enzymatic conditions introduces the benzyl group. The crude product is purified via column chromatography or recrystallization, with enantiomeric excess verified by chiral HPLC or NMR spectroscopy .
Physicochemical Properties
The compound’s strained cyclopropane ring contributes to heightened reactivity compared to unstrained analogs. Key properties include:
| Property | Value/Description |
|---|---|
| Boiling Point | Not reported (decomposes upon heating) |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc |
| Stability | Stable at RT; sensitive to strong acids/bases |
The benzyl ester group confers moderate lipophilicity, making it suitable for reactions in nonpolar solvents .
Applications in Organic Synthesis
Intermediate for Complex Molecules
The compound serves as a precursor in synthesizing bioactive molecules. For instance, its cyclopropane ring can undergo ring-opening reactions with nucleophiles to form substituted carboxylic acid derivatives, which are pivotal in drug discovery .
Stereochemical Probes
Researchers employ this compound to study steric and electronic effects in asymmetric catalysis. Its rigid structure helps elucidate transition-state geometries in Diels-Alder and 1,3-dipolar cycloaddition reactions .
Comparison with Related Compounds
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